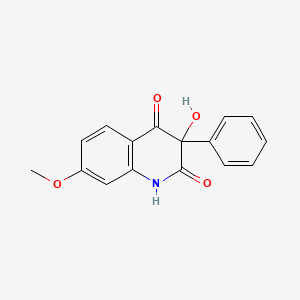![molecular formula C14H19BOS B14341140 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene CAS No. 93296-26-5](/img/structure/B14341140.png)
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxy-3-borabicyclo[331]non-6-en-7-yl)methyl]thiophene is a compound that combines the unique properties of borabicyclo[331]nonane and thiophene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-3-borabicyclo[33The reaction conditions often include the use of ethereal solvents such as tetrahydrofuran (THF) to facilitate the hydroboration process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br₂) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Brominated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene has several scientific research applications:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar structural features.
Disiamylborane: Another hydroboration reagent with different steric properties.
Dicyclohexylborane: Known for its use in selective hydroboration reactions.
Uniqueness
2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene is unique due to the presence of the thiophene moiety, which imparts additional reactivity and potential applications in materials science and electronic devices. The combination of boron and thiophene in a single molecule offers a versatile platform for exploring new chemical transformations and applications.
Eigenschaften
CAS-Nummer |
93296-26-5 |
|---|---|
Molekularformel |
C14H19BOS |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
2-[(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene |
InChI |
InChI=1S/C14H19BOS/c1-16-15-9-12-5-11(6-13(7-12)10-15)8-14-3-2-4-17-14/h2-5,12-13H,6-10H2,1H3 |
InChI-Schlüssel |
AVEFQHRLYVHUBN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC2CC(C1)C=C(C2)CC3=CC=CS3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


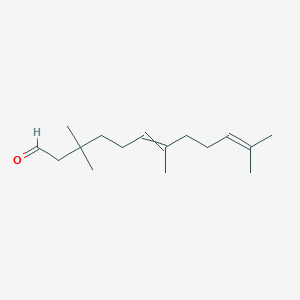
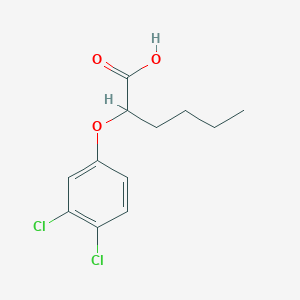

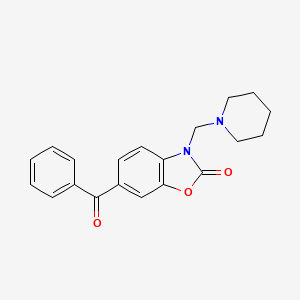
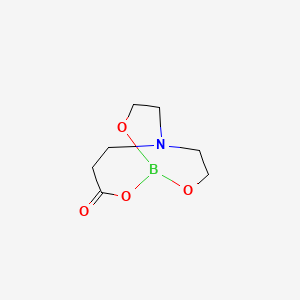
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
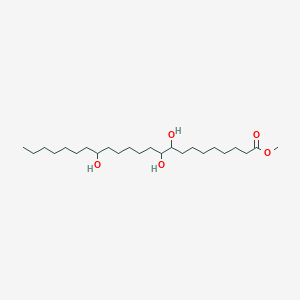

![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
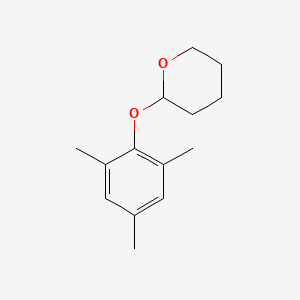
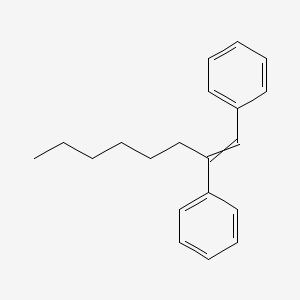
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
